![molecular formula C15H12F3NO3 B2595740 Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate CAS No. 338754-62-4](/img/structure/B2595740.png)
Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate” is a chemical compound with the molecular formula C15H12F3NO3 and a molecular weight of 311.26 . It is related to the class of compounds known as benzanilides .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a trifluoromethyl group, and a benzyl group . The InChI code for this compound is 1S/C14H12F3N3O2/c15-14(16,17)10-4-1-3-9(7-10)8-20-6-2-5-11(13(20)22)12(21)19-18/h1-7H,8,18H2,(H,19,21) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 311.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen
Analgesic Properties Enhancement
Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate and its derivatives have been studied for their potential to enhance analgesic properties. Specifically, the methylation of the pyridine moiety and the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus have been considered to optimize the biological properties of related compounds. This chemical modification has been linked to increased biological activity, especially for para-substituted derivatives, suggesting potential in the development of new analgesics (Ukrainets et al., 2015).
Cardiotonic Activity
The compound has also been investigated for its cardiotonic activity. Derivatives such as 6-substituted 5-acyl-1,2-dihydro-2-oxo-3-pyridinecarbonitriles and esters of 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylic acid have shown significant positive inotropic activity, indicating their potential as cardiotonic agents. These derivatives have been compared to milrinone, a known cardiotonic drug, highlighting the therapeutic relevance of the compound and its derivatives in this area (Fossa et al., 1997).
Calcium-Channel Antagonist Activity
Research has also focused on derivatives of this compound for their potential calcium-channel antagonist activity. Such compounds have shown specific molecular conformations and intermolecular interactions, suggesting a role in modulating calcium channels, which is significant for various cardiovascular and neurological therapeutic applications (Linden et al., 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures are often involved in interactions with enzymes or receptors in the body, which could be the primary targets .
Mode of Action
Without specific information, it’s challenging to describe the exact mode of action of “Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate”. It might interact with its targets in a way that modulates their activity, leading to downstream effects .
Biochemical Pathways
Similar compounds might be involved in various biochemical pathways, depending on their targets .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound .
Result of Action
These effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. These factors could include pH, temperature, presence of other compounds, and more .
Eigenschaften
IUPAC Name |
methyl 2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-22-14(21)12-6-3-7-19(13(12)20)9-10-4-2-5-11(8-10)15(16,17)18/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLHALAGRXDHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.